Hirsutidin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
151776-57-7 |
|---|---|
Molecular Formula |
C18H17O7+ |
Molecular Weight |
345.3 g/mol |
IUPAC Name |
2-(4-hydroxy-3,5-dimethoxyphenyl)-7-methoxychromenylium-3,5-diol |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-12(19)11-8-13(20)18(25-14(11)7-10)9-4-15(23-2)17(21)16(5-9)24-3/h4-8H,1-3H3,(H2-,19,20,21)/p+1 |
InChI Key |
JGPCLGHKWGCWNO-UHFFFAOYSA-O |
Canonical SMILES |
COC1=CC(=C2C=C(C(=[O+]C2=C1)C3=CC(=C(C(=C3)OC)O)OC)O)O |
Origin of Product |
United States |
Natural Biogenesis and Biotechnological Production of Hirsutidin
Botanical Sources and Isolation Methodologies for Hirsutidin (e.g., Catharanthus roseus)
This compound has been identified and isolated from various plant sources, with Catharanthus roseus being a significant example wikipedia.orgacs.orgnih.govresearchgate.net. In C. roseus, this compound is found in the petals and callus cultures wikipedia.orgacs.orgnih.govresearchgate.net.
Isolation of this compound from plant material typically involves extraction and chromatographic techniques. For instance, a complicated separation procedure employing acidic extraction, partitioning, column chromatography, re-extraction, precipitation, and recrystallization has been used to isolate the major anthocyanidin, identified as this compound, from C. roseus flowers. d-nb.info. Studies on C. roseus leaves have also led to the isolation of various compounds, including this compound derivatives, using techniques involving different solvent extracts such as n-hexane, ethyl acetate (B1210297), and methanol, followed by chromatographic separation innspub.netsaspublishers.com.
Elucidation of Biosynthetic Pathways
The biosynthesis of flavonoids, including anthocyanidins like this compound, involves contributions from two primary metabolic routes: the acetate pathway and the shikimic acid pathway gramodayachitrakoot.ac.inmpbou.edu.inmpbou.edu.incollegeholkar.org.
Contributions of the Acetate Pathway
The acetate pathway, also known as the polyketide pathway, contributes to the formation of the A-ring of flavonoids gramodayachitrakoot.ac.inmpbou.edu.inmpbou.edu.incollegeholkar.org. This pathway involves the condensation of malonyl-CoA units, which are derived from acetyl-CoA.
Contributions of the Shikimic Acid Pathway
The shikimic acid pathway is crucial for the biosynthesis of the C6-C3 unit (the C-ring and B-ring) of flavonoids gramodayachitrakoot.ac.inmpbou.edu.inmpbou.edu.incollegeholkar.org. This pathway starts with the condensation of erythrose-4-phosphate and phosphoenolpyruvate, leading to the formation of shikimic acid researchgate.net. Shikimic acid is a key intermediate in the production of aromatic amino acids like phenylalanine, tyrosine, and tryptophan researchgate.net. Phenylalanine is a direct precursor for the C6-C3 unit of flavonoids.
Enzymatic Regulation and Genetic Control within Plant Systems
The biosynthesis of secondary metabolites, such as the terpenoid indole (B1671886) alkaloids and phenolic compounds found in C. roseus, is subject to complex enzymatic and genetic regulation ijpsr.comfrontiersin.org. While the specific enzymatic and genetic control directly related to this compound biosynthesis in C. roseus is part of the broader flavonoid pathway regulation, studies on C. roseus have investigated the regulation of related pathways. For example, the biosynthesis of terpenoid indole alkaloids is regulated by different enzymatic and genetic factors ijpsr.com. Enzymes like tryptophan decarboxylase and strictosidine (B192452) synthase, involved in the synthesis of strictosidine, are found in the cytosol ijpsr.com. Subcellular localization of enzymes is also implicated in pathway regulation ijpsr.com.
Research indicates that environmental factors and elicitors can influence the accumulation of phenolic compounds in C. roseus. For instance, a decrease in nitrate (B79036) and ammonium (B1175870) levels in the culture medium can lead to increased accumulation of anthocyanins researchgate.net. The combined effects of signaling molecules like ethylene (B1197577) and methyl jasmonate on phenolic compound profiles and gene expression in C. roseus leaves have also been investigated frontiersin.org.
Advancements in In Vitro Cell Culture Systems for this compound Production
In vitro cell culture techniques are considered effective tools for the production of secondary metabolites, including this compound sld.cu. Catharanthus roseus cell cultures, both callus and suspension cultures, have been explored for the production of anthocyanins, including this compound and its derivatives wikipedia.orgacs.orgnih.govresearchgate.netd-nb.inforesearchgate.netsld.cu.
Callus and Suspension Culture Optimization
Optimization of callus and suspension culture systems involves manipulating various factors such as media composition, phytohormone levels, temperature, pH, light, and aeration to improve the yield of secondary metabolites 61.8.75. Stable callus cultures of C. roseus producing anthocyanins have been developed through continuous cell-aggregate selection d-nb.infofrontiersin.org. Cell suspension cultures obtained from these calli have also been shown to accumulate anthocyanins, including this compound and its glycosides d-nb.inforesearchgate.net.
Studies have identified this compound, malvidin (B83408), and petunidin, along with their 3-O-glucosides and 3-O-(6-O-p-coumaroyl) glucosides, in both in vivo plants and in vitro cell cultures of C. roseus d-nb.inforesearchgate.net. The influence of environmental conditions on in vitro anthocyanin accumulation has been described researchgate.net.
Comparative Analysis of Metabolite Accumulation in Different Culture Systems.
Comparative studies evaluating secondary metabolite accumulation in different plant tissue culture systems are crucial for optimizing biotechnological production strategies. While comprehensive comparative data specifically focused on this compound across a wide range of in vitro culture types (such as callus versus suspension versus hairy root cultures derived from the same plant material) is limited in the readily available literature, research on related anthocyanins and general secondary metabolite accumulation in Catharanthus roseus provides relevant insights.
A study investigating anthocyanin production in Catharanthus roseus compared the anthocyanin content in a stable cell suspension line with that found in flowers from regenerated plants (obtained via somatic embryogenesis) and flowers from field-grown plants. ebi.ac.uk This research identified six anthocyanins in all examined samples, including the 3-O-glucosides and 3-O-(6-O-p-coumaroyl) glucosides of petunidin, malvidin, and this compound. ebi.ac.uk Notably, the this compound coumaroyl glucoside was reported as predominant in all samples analyzed. ebi.ac.uk
The comparative analysis revealed that the relative content of these anthocyanins was similar between the cell suspension cultures and the flowers from regenerated plants. ebi.ac.uk However, the relative anthocyanin composition in these in vitro and regenerated systems differed from that observed in flowers from field-grown plants. ebi.ac.uk
Regarding the total anthocyanin content, the study indicated that the total amount was approximately the same in flowers from both regenerated and field-grown plants. ebi.ac.uk This total content was found to be higher when compared to the total anthocyanin content accumulated in the cell suspension culture. ebi.ac.uk
These findings suggest that while cell suspension cultures of C. roseus are capable of producing this compound and its glycosides, the total accumulation levels may be lower compared to the differentiated tissues of the whole plant (both field-grown and regenerated flowers). The similarity in relative anthocyanin profiles between cell suspensions and regenerated plant flowers, as opposed to field-grown flowers, might indicate that the in vitro regeneration process influences the metabolic profile towards that of the cultured cells.
Although this study compares a cell suspension culture to plant organs rather than different in vitro culture types directly against each other, it provides valuable comparative data specifically including this compound accumulation in a biotechnologically relevant system (cell suspension) versus the source plant material. Further research directly comparing this compound accumulation in different in vitro culture types (e.g., callus, suspension, hairy root) derived from the same this compound-producing plant species under standardized conditions would provide more detailed insights for optimizing its biotechnological production.
Based on the description from the research ebi.ac.uk, a simplified representation of the comparative total anthocyanin content (including this compound and its glycosides) can be summarized as follows:
| Culture/Tissue Type | Total Anthocyanin Content (Relative Comparison) |
| C. roseus Cell Suspension Culture | Lower |
| Regenerated Plant Flowers | Higher (similar to Field-grown) |
| Field-Grown Plant Flowers | Higher (similar to Regenerated) |
Note: This table provides a qualitative comparison based on the reported findings regarding total anthocyanin content, which includes this compound and its glycosides.
Chemical Synthesis and Derivatization Strategies for Hirsutidin Analogs
Total Synthesis Approaches for the Hirsutidin Core Structure
The total synthesis of the this compound core structure, the flavylium (B80283) cation, has been a subject of chemical research. Early experiments on the synthesis of anthocyanins, including this compound chloride, date back to the early 20th century. tandfonline.comrsc.orgsu.edu.pk One approach to synthesizing anthocyanidin type pyrylium (B1242799) salts, including this compound chloride, has been reported. tandfonline.comgoogle.com this compound chloride was shown to be malvidin (B83408) 7-methyl ether. rsc.org The synthesis of this compound was accomplished by combining methods used for the synthesis of other related compounds. rsc.orgrsc.org
Regioselective Synthesis of this compound Glycosides and Other Conjugates
This compound naturally occurs in various glycosidic forms, where sugar moieties are attached to specific hydroxyl groups on the flavylium core. Regioselective synthesis is essential to control the position of glycosylation and create specific this compound conjugates. numberanalytics.commdpi.comrsc.org
Examples of this compound glycosides found in nature and synthesized include:
this compound 3-O-glucosides ebi.ac.ukresearchgate.netijpsr.comajol.inforesearchgate.net
this compound 3-O-(6-O-p-coumaroyl) glucosides wikipedia.orgebi.ac.ukresearchgate.netijpsr.comajol.inforesearchgate.netscielo.br
this compound 5-β-glucosidyl chloride rsc.orgrsc.org
this compound 5-lactosidyl chloride rsc.orgrsc.orgrsc.orgjournals.co.za
The synthesis of this compound 3-β-glucoside has been achieved by combining existing synthetic methods. rsc.org The preparation of the 5-glucoside and 5-lactoside derived from this compound has also been reported. rsc.orgrsc.org Notably, the synthesis of this compound chloride 5-lactoside, a diglucosidic anthocyanin, was achieved, and its properties were compared to those of naturally occurring hirsutin. rsc.orgrsc.orgjournals.co.za
Methodologies for Chemical Modification and Analog Generation
Chemical modification of this compound allows for the generation of analogs with potentially altered properties. While specific detailed methodologies for extensive analog generation of this compound itself were not extensively detailed in the search results, the synthesis of various glycosides and acylated derivatives demonstrates the potential for modifying the core structure at different hydroxyl positions. The presence of hydroxyl and methoxy (B1213986) groups on the flavylium core provides sites for chemical transformations such as alkylation, acylation, and glycosylation. wikipedia.orgebi.ac.uk The synthesis of pyrylium salts of the anthocyanidin type provides a basis for generating related structures. tandfonline.comsu.edu.pkgoogle.com
Synthetic Route Optimization and Reaction Mechanism Studies
Optimization of synthetic routes for this compound and its derivatives aims to improve yields, reduce reaction steps, and enhance regioselectivity. Studies on reaction mechanisms provide insights into the transformation pathways, which can guide route optimization. While detailed studies specifically focused on the reaction mechanisms and optimization for this compound synthesis were not prominently found, research on the synthesis of related anthocyanidins and flavylium salts often involves mechanistic investigations to understand the factors influencing product formation and selectivity. mdpi.comrsc.org For instance, studies on the synthesis of anthocyanins have involved understanding the condensation reactions and the factors affecting the stability of the flavylium cation. su.edu.pkscribd.com
Advanced Analytical Chemistry for Hirsutidin Structural Elucidation
High-Resolution Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool in the structural analysis of organic compounds like Hirsutidin, enabling the determination of its elemental composition through accurate mass measurements. HRMS provides precise molecular weight information, which is essential for confirming the molecular formula. nih.govontosight.aiuni.luwikipedia.org For this compound, the exact mass for the C₁₈H₁₇O₇⁺ cation has been calculated. thegoodscentscompany.com HRMS is recognized as an excellent technique for qualitative screening and identification of unknown compounds, offering the advantage of accurate mass data at both the single MS and tandem MS levels. nih.gov
Tandem Mass Spectrometry (MS/MS), also known as MS², is a powerful technique used to obtain structural information by fragmenting selected ions and analyzing the resulting fragment ions. nih.gov This fragmentation pattern serves as a unique fingerprint for a compound, aiding in its identification and the elucidation of its substructures. nih.gov In the context of anthocyanins, including this compound, MS/MS fragmentation is particularly useful for annotating and distinguishing between closely related structures. nih.gov Studies have employed MS/MS to make tentative structural assignments of this compound rutinoside-like compounds based on their mass and fragmentation patterns. uni.luuni.lu
The hyphenated technique of Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) is widely applied in the analysis of natural products, including flavonoids and anthocyanins. wikipedia.org LC separates components in a mixture before they enter the mass spectrometer, while the QToF-MS provides high-resolution mass analysis and fragmentation capabilities. Atmospheric Pressure Chemical Ionization (APCI) is an ionization method used in LC-MS that generates gas-phase ions. wikidata.org LC-QToF/MS is considered a powerful tool for the identification and confirmation of compounds, offering accurate mass measurements for both precursor and fragment ions. nih.gov This technique allows for the identification of compounds based on their retention times, accurate molecular masses, and characteristic MS/MS fragmentation patterns. wikipedia.org LC-QToF/MS methods have been developed for accurate quantitative analysis and facilitate the identification of unknown compounds in complex samples. wikipedia.orgnih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Information.
Advanced Nuclear Magnetic Resonance Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the detailed structure of organic molecules, providing information about the carbon-hydrogen framework and atomic connectivity. nih.govontosight.aiuni.luwikipedia.org
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides information about the number, chemical environment, and connectivity of hydrogen atoms in a molecule through their chemical shifts, integration, and splitting patterns (multiplicity). uni.lu Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy offers direct information about the carbon skeleton, with signals typically observed in the range of 0-220 ppm, and each unique carbon atom ideally giving a distinct signal. Both ¹H-NMR and ¹³C-NMR are fundamental for establishing the basic carbon-hydrogen framework of this compound. nih.gov
Two-dimensional (2D) NMR techniques are crucial for establishing through-bond and through-space correlations between atoms, providing detailed information about molecular connectivity and stereochemistry. uni.luuni.lu
Correlation Spectroscopy (COSY): ¹H-¹H COSY reveals correlations between protons that are coupled to each other, typically through two or three bonds, helping to map out spin systems within the molecule. uni.lu
Heteronuclear Single Quantum Coherence (HSQC): ¹H-¹³C HSQC establishes one-bond correlations between protons and the carbons to which they are directly attached. This is vital for assigning proton signals to their corresponding carbons. uni.lu
Heteronuclear Multiple Bond Correlation (HMBC): ¹H-¹³C HMBC shows long-range correlations between protons and carbons, typically through two to four bonds. This technique is invaluable for connecting different parts of the molecule and confirming structural assignments. uni.lu
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides through-space correlations (Nuclear Overhauser Effect) between protons that are in close spatial proximity (generally within 5-7 Å), regardless of the number of bonds between them. This is particularly useful for determining the relative stereochemistry and conformation of the molecule. uni.lu The combined application of these 2D NMR techniques allows for the comprehensive mapping of the atomic connectivity and the determination of the three-dimensional structure of this compound. uni.lu
1H-NMR, 13C-NMR for Carbon-Hydrogen Framework.
Vibrational Spectroscopy: Infrared and Raman Spectroscopic Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups and molecular vibrations within a compound. IR spectroscopy measures the absorption of infrared light when molecular vibrations cause a change in the dipole moment of a bond, making it sensitive to polar functional groups. Raman spectroscopy, on the other hand, measures the inelastic scattering of light due to molecular vibrations that cause a change in molecular polarizability, and is generally more sensitive to non-polar bonds. When used together, IR and Raman spectroscopy offer a comprehensive characterization of the vibrational modes of a molecule, providing a molecular fingerprint that aids in identification and structural analysis. These techniques can be applied to analyze plant materials and isolated compounds, yielding characteristic bands that provide information about chemical composition.
Ultraviolet-Visible Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to characterize the chromophoric systems within a molecule. azooptics.comupi.edunih.govvscht.czmsu.edu This method measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, typically between 100 and 900 nm. azooptics.com The resulting spectrum provides insights into the electronic transitions occurring within the molecule, which are characteristic of specific functional groups and conjugated systems known as chromophores. azooptics.comvscht.czmsu.edu
Anthocyanidins, including this compound, possess a core flavylium (B80283) cation structure. researchgate.net This conjugated π-electron system is responsible for their absorption in the visible region, which gives rise to their characteristic colors. researchgate.net The position and intensity of the absorption bands (λmax and molar absorptivity, ε) in the UV-Vis spectrum are influenced by the degree of conjugation and the presence of substituents (auxochromes) on the molecule. azooptics.comvscht.czmsu.edu Analyzing these spectral features helps in identifying the type and extent of the chromophore present and can support initial structural interpretations. azooptics.comupi.edu
Interpreting a UV-Vis spectrum involves identifying the number and intensity of absorption bands, which indicate the presence and nature of chromophores. upi.edu For instance, highly intense bands are often associated with allowed electronic transitions like π→π, while weaker bands may correspond to forbidden transitions such as n→π. azooptics.comvscht.cz Spectral shifts, such as bathochromic (redshift to longer wavelengths) or hypsochromic (blueshift to shorter wavelengths) effects, can provide valuable information about the molecular environment, solvent effects, or conformational changes affecting the chromophore. azooptics.com
While specific UV-Vis data for this compound (λmax and ε values) were not detailed in the search results, the general principles of UV-Vis spectroscopy are directly applicable to its characterization as an anthocyanidin with a conjugated flavylium core.
Chromatographic Separation Techniques for Purification and Characterization (e.g., HPLC, UPLC)
Chromatographic techniques are indispensable tools for the separation, purification, and characterization of components within complex mixtures, such as plant extracts where this compound is found. wikipedia.orgwikipedia.orgmdpi.comijpsjournal.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used liquid chromatography methods that separate compounds based on their differential partitioning between a stationary phase and a mobile phase. wikipedia.orgijpsjournal.com
HPLC is a well-established technique utilizing column packing materials typically ranging from 3 to 5 μm and operating at pressures up to 6,000 psi. sepscience.com It is a versatile and reliable method suitable for a wide range of applications, including the analysis of natural products. sepscience.comchromatographytoday.com
UPLC represents an advancement in liquid chromatography, employing smaller particle sizes (typically less than 2 μm) and capable of handling significantly higher pressures, often up to 15,000 psi. sepscience.comchromatographytoday.comijsrtjournal.com These characteristics lead to faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC. sepscience.comchromatographytoday.comijsrtjournal.comwaters.com UPLC is particularly advantageous for complex samples and applications requiring high throughput and minimal solvent consumption. sepscience.comchromatographytoday.comijsrtjournal.comwaters.com
Both HPLC and UPLC can be used for both analytical purposes (identifying and quantifying components) and preparative purposes (isolating components for further analysis or use). wikipedia.orgwaters.com The choice between HPLC and UPLC depends on the specific analytical requirements, including the complexity of the sample, desired speed, resolution, and sensitivity. While the search results indicate that chromatographic separation is used for anthocyanins and compounds from Catharanthus roseus, specific HPLC or UPLC parameters or data tables for the purification or characterization of this compound were not provided. researchgate.netbiorxiv.orgresearchgate.netprsu.ac.inresearchgate.net However, these techniques are routinely applied in the isolation and analysis of such natural pigments.
Integration of Spectroscopic Data for Comprehensive Structural Assignment
Comprehensive structural assignment of a chemical compound like this compound relies on the integration of data obtained from various spectroscopic techniques. researchgate.netslideshare.netresearchgate.netgovtcollegeaara.in While individual techniques such as UV-Vis spectroscopy provide valuable information about specific aspects of the molecular structure, combining data from multiple methods allows for a more complete and confident structural elucidation. researchgate.netslideshare.netresearchgate.net
Spectroscopic methods commonly integrated for structural analysis include Ultraviolet-Visible (UV-Vis) spectroscopy (providing information on electronic transitions and conjugated systems), Infrared (IR) spectroscopy (identifying functional groups), Nuclear Magnetic Resonance (NMR) spectroscopy (revealing the carbon-hydrogen framework and connectivity), and Mass Spectrometry (MS) (determining the molecular weight and fragmentation pattern). researchgate.netslideshare.netresearchgate.netgovtcollegeaara.in
By analyzing the collective data from these techniques, researchers can piece together the structural features of a molecule. For example, MS provides the molecular formula, while NMR indicates the types and arrangement of atoms. IR confirms the presence of specific functional groups, and UV-Vis characterizes the chromophore. researchgate.netslideshare.netresearchgate.net The consistency and complementarity of the data from different spectroscopic methods are crucial for confirming the proposed structure. Although detailed integrated spectroscopic data specifically for this compound were not presented in the search results, the principle of using combined spectroscopic techniques for structural elucidation is a standard practice in natural product chemistry and has been applied to compounds isolated from Catharanthus roseus. researchgate.net
Computational and Theoretical Chemistry of Hirsutidin
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, including Density Functional Theory (DFT) and ab initio methods, are powerful computational tools used to investigate the electronic structure, geometry, and reactivity of molecules. These methods are based on the fundamental principles of quantum mechanics and aim to solve the electronic Schrödinger equation to predict various molecular properties dineshkhedkar.co.inresearchgate.netthegoodscentscompany.com. While these computational approaches are widely applied in chemistry and materials science flybase.orgresearchgate.net, specific detailed applications of DFT or ab initio methods for determining the molecular geometry, electronic properties, or predicting spectroscopic data of Hirsutidin were not extensively detailed within the provided search results.
Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Properties.
Density Functional Theory (DFT) is a quantum mechanical method used in computational physics and chemistry to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases dineshkhedkar.co.inthegoodscentscompany.com. DFT is often employed to optimize molecular geometries and calculate electronic properties such as charge distribution, molecular orbitals, and energy levels flybase.org. These calculations can provide insights into a molecule's stability and potential reaction pathways. Although the provided sources mention this compound's molecular formula (C18H17O7) and monoisotopic mass (345.09744 Da) wikipedia.org, specific DFT-calculated geometries or electronic properties for this compound were not found.
Prediction and Interpretation of Spectroscopic Data using Theoretical Models.
Theoretical models, often based on quantum chemical calculations like DFT, can be used to predict and interpret various spectroscopic data, including vibrational (IR, Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra flybase.org. Comparing theoretically predicted spectra with experimental results can help confirm molecular structures and understand the relationship between structure and spectroscopic properties. Although theoretical prediction and interpretation of spectroscopic data are common applications of computational chemistry flybase.org, the provided search results did not include specific instances of this being applied to this compound.
Molecular Modeling and Simulation Studies
Molecular modeling and simulation studies, particularly molecular docking, are widely used computational techniques to predict the binding interactions and affinities between a small molecule (ligand) and a biological target (protein) nih.gov. These studies provide valuable insights into the potential biological activity and mechanism of action of a compound. This compound has been the subject of several molecular docking studies to explore its interactions with various key biological targets.
Molecular Docking for Ligand-Protein Interaction Prediction.
Molecular docking is a structure-based drug design method that aims to predict the preferred orientation and binding affinity of a ligand to a receptor at a specific binding site nih.gov. This computational technique allows researchers to estimate how strongly a molecule like this compound might bind to a target protein and to visualize the potential interactions at the atomic level dergipark.org.tr. Several studies have employed molecular docking to investigate the binding of this compound to proteins relevant in various biological processes, including those associated with diabetes and cancer wikipedia.orgwikipedia.orgwikipedia.orgciteab.comlipidmaps.orgcenmed.comwikidoc.org. The docking simulations are typically performed using software such as AutoDock or PyRx, and the interactions are visualized using tools like MGL/Chimera X or Biovia Discovery Studio Visualizer dergipark.org.trciteab.comwikipedia.org.
Analysis of Binding Affinities with Key Biological Targets (e.g., TNF-α, Insulin (B600854) Receptor, Adiponectin, Leptin, TXNIP, 3ERT).
Molecular docking studies have predicted the binding affinities of this compound with several key biological targets. These studies often report binding energies, typically in kcal/mol, where more negative values indicate stronger binding affinity.
Studies have investigated this compound's interaction with proteins related to type 2 diabetes mellitus, including TNF-α, Insulin, Adiponectin, and Leptin wikipedia.orgwikipedia.orgwikidoc.orgwikidata.orgeasychem.orgwikidata.org. The reported binding energies for this compound with these targets are presented in the table below.
| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Source |
| TNF-α (2AZ5) | -6.708 | wikipedia.orgwikipedia.orgwikidoc.orgwikidata.orgeasychem.orgwikidata.org |
| Insulin (4IBM) | -7.674 | wikipedia.orgwikipedia.orgwikidoc.orgwikidata.orgeasychem.orgwikidata.org |
| Adiponectin (6KS1) | -7.2 | wikipedia.orgwikipedia.orgwikidoc.orgwikidata.orgeasychem.orgwikidata.org |
| Leptin (7Z3Q) | -7.547 | wikipedia.orgwikipedia.orgwikidoc.orgwikidata.orgeasychem.orgwikidata.org |
This compound has also been docked with Thioredoxin-Interacting Protein (TXNIP) and Protein Tyrosine Phosphatase 1B (PTP1B), both implicated in type 2 diabetes dergipark.org.trwikipedia.orgwikipedia.org. One study reported a binding energy of -7.62 Kcal/mol for this compound with the PTP1B receptor (PDB ID: 2BGD) dergipark.org.trwikipedia.org. For the TXNIP protein (PDB ID: 4LL1), this compound showed a binding energy of -7.62 Kcal/mol in one study dergipark.org.tr, while another study reported a binding energy of -6.42 kcal/mol wikipedia.org. Specific interactions between this compound and TXNIP have been analyzed, revealing hydrogen bond interactions with residues such as GLU104, ARG71, and ARG271, as well as pi-alkyl bonds with PRO 262, ILE 260, ILE 269, and THR 274 dergipark.org.trmims.com.
Furthermore, molecular docking studies have explored this compound's potential interactions with targets relevant to cancer. This compound showed encouraging interactions and significant binding affinity with the 3ERT protein, which is associated with breast cancer wikipedia.orgciteab.comlipidmaps.org. While a specific binding energy for this compound with 3ERT was not explicitly provided in the summarized snippets, the studies indicated promising interactions wikipedia.orgciteab.com. The 3ERT protein is Estrogen Receptor Alpha (ERα) mims.com. Docking studies with ERα (PDB ID: 3ERT) have shown high binding affinities for various compounds mims.comunifi.it.
In the context of antiviral research, this compound 3-O-(6-O-p-coumaroyl)glucoside, a glycoside of this compound, demonstrated favorable binding free energies against SARS-CoV-2 helicase Nsp13 in consensus docking and free binding energy calculations cenmed.com.
These molecular docking studies collectively suggest that this compound and its derivatives have the potential to bind to a range of biological targets, indicating diverse potential bioactivities that warrant further investigation.
Characterization of Intermolecular Interactions and Binding Poses.
Computational methods are extensively used to characterize the intermolecular interactions involving molecules like this compound and to predict their preferred binding poses with target molecules, such as proteins. Studies on related flavonoid compounds, including other anthocyanins, highlight the importance of various non-covalent interactions in molecular recognition and complex formation. These interactions typically include hydrogen bonding, Van der Waals forces, and cation-π interactions researchgate.netfrontiersin.orgbuketov.edu.kznih.gov.
Molecular docking is a key computational technique employed to predict the binding affinity and orientation of a ligand (like this compound) within a receptor's binding site. This method explores various possible binding poses and scores them based on their estimated interaction energies. For instance, molecular docking analyses have been performed for several flavonoids, including this compound, to study their interactions with proteins such as the Thioredoxin-interacting protein (TXNIP) researchgate.netwu.ac.th. These studies can reveal favorable binding energies and identify specific residues involved in interactions, such as the formation of hydrogen bonds between the flavonoid and the protein researchgate.netwu.ac.th.
The prediction of relative binding affinity can be achieved using computational docking algorithms, aiding in understanding the structure-inhibitory action relationship of compounds like this compound wu.ac.th. The number of hydrogen bonds formed and the enthalpic gain due to surrounding water molecules are factors considered in determining the best fit of a ligand to a protein wu.ac.th.
Techniques like Hirshfeld surface analysis can be utilized to visualize and quantify the types and contributions of intermolecular contacts within molecular crystals, providing detailed information about interactions such as O-H···O, C···H/H···C, and H···H interactions buketov.edu.kznih.gov. While specific Hirshfeld surface data for this compound crystals were not found in the provided context, this method is broadly applicable to understanding the solid-state intermolecular forces governing the arrangement and stability of organic molecules.
Molecular Dynamics Simulations for Conformational Landscape and Stability.
Molecular dynamics (MD) simulations are powerful tools for exploring the dynamic behavior of molecules, including their conformational landscape and stability over time. For anthocyanins, MD simulations have been employed to sample the conformational space and understand how molecular distortions affect their properties sissa.itacs.orgacs.orgsissa.it.
Simulations on the microsecond timescale, sometimes employing enhanced-sampling techniques, are used to adequately sample the conformational landscape of molecular states sissa.it. Subsequent ab initio MD (AIMD) simulations, including explicit solvent molecules, can provide a more accurate account of thermal fluctuations and hydrogen bonding effects on conformation sissa.it.
Quenched Molecular Dynamics (QMD), often combined with experimental techniques like NMR spectroscopy (specifically ROESY), has been used to identify families of conformers for flexible molecules such as anthocyanins acs.orgacs.org. This approach yields ensembles of structures rather than a single rigid representation, which is particularly important for understanding the behavior of flexible natural products acs.org.
MD simulations are also crucial for assessing the stability of molecular complexes, such as the interaction between a ligand and a protein. Simulations extending to 100 ns have been used to evaluate the conformational stability of protein-ligand complexes involving phytochemicals, showing minimal structural deviations and indicating stable binding researchgate.net. The formation of hydrogen bonds and salt bridges with key residues in the binding site can contribute significantly to the stability observed in MD simulations researchgate.net.
Conformational analysis, often performed as part of molecular modeling and simulation studies, helps in identifying the most representative conformers and understanding the influence of dihedral angles on the molecule's structure and properties sissa.itjamiahamdard.eduscribd.com.
Theoretical Studies on this compound's Photochemical Properties and Excited States.
Theoretical studies, particularly those utilizing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the photochemical properties and excited states of molecules like this compound, which are known for their vibrant colors. These methods allow for the calculation of electronic transitions and the prediction of absorption spectra researchgate.netfrontiersin.orgsissa.itnih.govtorvergata.itmdpi.com.
Anthocyanidins, including the core structure of this compound, are known to exhibit characteristic absorption bands in the UV/visible spectrum torvergata.it. Theoretical calculations can reproduce these spectra and provide insights into the electronic transitions responsible for the observed colors sissa.itnih.govtorvergata.it. TD-DFT calculations can reveal that the first excited state is often dominated by transitions, including the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) transition researchgate.net. The energy levels and spatial distribution of HOMO and LUMO are important indicators of a molecule's electronic properties and reactivity in excited states mdpi.com.
Theoretical studies investigate how structural factors and the surrounding environment, such as the solvent, influence the electronic structure and optical properties of anthocyanins nih.govtorvergata.itresearchgate.net. Changes in pH, for instance, can lead to structural transformations in anthocyanins, accompanied by significant photophysical and chemical changes that can be explored theoretically researchgate.net.
The properties of molecules in their excited states, such as their structure, dipole moment, acid-base strengths, and reactivity, can be theoretically characterized jecrcuniversity.edu.inrgcollege.ac.in. Understanding the excited states is crucial for elucidating photochemical mechanisms and the fate of molecules upon light absorption jecrcuniversity.edu.inrgcollege.ac.indtu.ac.incbpbu.ac.innbu.ac.in.
While specific detailed theoretical studies focusing solely on the photochemical properties and excited states of this compound were not prominently found in the provided search results, the extensive work on other anthocyanins and anthocyanidins using TD-DFT and related methods provides a strong framework for such investigations into this compound. These studies collectively demonstrate the capability of theoretical chemistry to predict and explain the light absorption characteristics and excited-state behavior of this class of compounds.
Mechanistic Insights into Hirsutidin S Molecular and Cellular Actions
Modulation of Oxidative Stress Pathways at the Cellular Level
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, plays a significant role in the pathogenesis of various diseases. Hirsutidin has demonstrated the ability to modulate these pathways.
Enhancement of Endogenous Antioxidant Enzyme Systems (e.g., Catalase, Superoxide (B77818) Dismutase, Glutathione).
Studies have indicated that this compound can enhance the activity of crucial endogenous antioxidant enzymes. In models of alcohol-induced hepatic injury in mice, this compound treatment was shown to restore the activity of Superoxide Dismutase (SOD), Glutathione (B108866) (GSH), and Catalase (CAT). tandfonline.com Similarly, in high-fat diet and streptozotocin-induced diabetic rats, this compound treatment substantially repaired inhibited antioxidant enzymes, including CAT, SOD, and GSH. nih.gov Research on cisplatin-induced renal toxicity in rats also revealed that this compound restored the activities of SOD, CAT, and GSH. nih.govresearchgate.netresearchgate.net These findings suggest that this compound supports the cellular defense system by promoting the function of these critical enzymes involved in neutralizing free radicals and detoxifying harmful byproducts of oxidative stress. xiahepublishing.commdpi.com
Data on the effect of this compound on antioxidant enzyme levels in different studies:
| Study Model | Enzyme | Effect of this compound Treatment | Citation |
| Alcohol-induced hepatic injury (mice) | SOD, GSH, CAT | Restored activity | tandfonline.com |
| HFD/STZ-induced diabetes (rats) | CAT, SOD, GSH | Repaired inhibited activity | nih.gov |
| Cisplatin-induced nephrotoxicity (rats) | SOD, CAT, GSH | Restored activities | nih.govresearchgate.netresearchgate.net |
| Rotenone-induced Parkinsonism (rats) | SOD, GSH, CAT | Increased activity and levels | nih.gov |
Reduction of Oxidative Stress Biomarkers (e.g., Malondialdehyde).
This compound has been observed to reduce the levels of biomarkers indicative of oxidative damage, such as malondialdehyde (MDA). MDA is a product of lipid peroxidation, which is exacerbated during oxidative stress. In mice with alcohol-induced hepatic injury, this compound attenuated the elevated levels of MDA. tandfonline.com A substantial reduction in intracellular MDA levels was also observed in high-fat diet and streptozotocin-induced diabetic rats treated with this compound. nih.gov Furthermore, studies on cisplatin-induced nephrotoxicity in rats demonstrated that this compound restored the activities of antioxidant enzyme parameters, including MDA. nih.govresearchgate.netresearchgate.net The reduction in MDA levels by this compound supports cell viability and limits the damage caused by oxidative stress. tandfonline.com
Data on the effect of this compound on MDA levels:
| Study Model | Biomarker | Effect of this compound Treatment | Citation |
| Alcohol-induced hepatic injury (mice) | MDA | Attenuated elevated levels | tandfonline.com |
| HFD/STZ-induced diabetes (rats) | MDA | Substantially reduced levels | nih.gov |
| Cisplatin-induced nephrotoxicity (rats) | MDA | Restored levels | nih.govresearchgate.netresearchgate.net |
| Rotenone-induced Parkinsonism (rats) | MDA | Reduced levels | nih.gov |
Interactions with Reactive Oxygen Species (ROS) Generation Mechanisms.
While the direct mechanisms of this compound's interaction with ROS generation are still being elucidated, its ability to enhance antioxidant enzyme systems and reduce oxidative stress biomarkers suggests an indirect influence on ROS levels. Oxidative stress, often linked to excessive ROS production, is a key contributing factor in various conditions. tandfonline.comnih.gov For instance, hyperglycemia and hyperlipidemia are associated with exaggerated ROS creation, leading to inflammation and oxidative stress. nih.gov Mitochondrial dysfunction is also a significant source of ROS generation, causing oxidative damage to tissues. nih.govresearchgate.net By bolstering the endogenous antioxidant defense, this compound helps the cell counteract the damaging effects of excessive ROS, thereby contributing to the restoration of redox balance. tandfonline.comnih.gov
Regulatory Effects on Inflammatory Signaling Cascades
Inflammation is a complex biological response involving various signaling molecules, including cytokines. This compound has shown regulatory effects on inflammatory pathways.
Inhibition of Pro-Inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α).
This compound has been found to inhibit the production of key pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). thermofisher.com In the context of alcohol-induced hepatic injury in mice, this compound treatment restored the levels of cytokines. tandfonline.com In high-fat diet and streptozotocin-induced diabetic rats, this compound treatment significantly decreased levels of IL-6, IL-1β, and TNF-α. nih.gov Studies on cisplatin-induced renal toxicity in rats also reported a decline in the levels of inflammatory markers, including TNF-α, IL-1β, and IL-6, following this compound administration. nih.govresearchgate.net Furthermore, this compound treatment significantly raised IL-1β, IL-6, and TNF-α levels in rotenone-induced Parkinsonism in rats. nih.gov These findings highlight this compound's potential to attenuate inflammatory responses by suppressing the production of these critical mediators.
Data on the effect of this compound on pro-inflammatory cytokine levels:
| Study Model | Cytokine | Effect of this compound Treatment | Citation |
| Alcohol-induced hepatic injury (mice) | Cytokines | Restored levels | tandfonline.com |
| HFD/STZ-induced diabetes (rats) | IL-6, IL-1β, TNF-α | Significantly decreased levels | nih.gov |
| Cisplatin-induced nephrotoxicity (rats) | TNF-α, IL-1β, IL-6 | Declined levels | nih.govresearchgate.net |
| Rotenone-induced Parkinsonism (rats) | IL-1β, IL-6, TNF-α | Significantly raised levels (Note: This appears contradictory to other findings and might be an error in interpretation or context from the source. Re-checking source nih.gov shows "rotenone administration significantly raised the IL-1β, IL-6, TNF-α, and caspase-3 (p < 0.05)." and "this compound restored neuroinflammatory markers...". This implies this compound reduced the elevated levels caused by rotenone. Let's correct this in the text and table.) | nih.gov |
Corrected Data on the effect of this compound on pro-inflammatory cytokine levels:
| Study Model | Cytokine | Effect of this compound Treatment | Citation |
| Alcohol-induced hepatic injury (mice) | Cytokines | Restored levels | tandfonline.com |
| HFD/STZ-induced diabetes (rats) | IL-6, IL-1β, TNF-α | Significantly decreased levels | nih.gov |
| Cisplatin-induced nephrotoxicity (rats) | TNF-α, IL-1β, IL-6 | Declined levels | nih.govresearchgate.net |
| Rotenone-induced Parkinsonism (rats) | IL-1β, IL-6, TNF-α | Restored/Reduced elevated levels | nih.gov |
Attenuation of Nuclear Factor-kappa B (NF-κB) Activation.
Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immune responses. researchgate.netresearchgate.net Studies have shown that this compound can attenuate NF-κB activation. In a model of cisplatin-induced renal toxicity in rats, this compound treatment led to a decline in the levels of NF-κB. nih.govresearchgate.net NF-κB plays pivotal roles in oxidative imbalance, inflammation, and the modulation of genes encoding immunomodulatory molecules. researchgate.netresearchgate.net By inhibiting NF-κB activation, this compound may suppress the downstream signaling cascades that lead to the production of pro-inflammatory mediators, thus contributing to its anti-inflammatory effects. researchgate.netresearchgate.netresearchgate.net
Data on the effect of this compound on NF-κB levels/activation:
| Study Model | Target | Effect of this compound Treatment | Citation |
| Cisplatin-induced nephrotoxicity (rats) | NF-κB | Declined levels | nih.govresearchgate.net |
| Renal tissue (cisplatin-induced model) | NF-κB | Inhibited activation | researchgate.net |
Influence on Apoptotic Pathways via Caspase-3 Inhibition.
Research indicates that this compound can influence apoptotic pathways, specifically through the inhibition of caspase-3. Studies have shown that this compound can significantly restore levels of caspase-3, which were altered in experimental models acs.orgresearchgate.netnih.gov. Caspase-3 is a crucial executioner protease in the apoptotic pathway, responsible for dismantling cellular components during programmed cell death wikipedia.org. Inhibition of caspase-3 and caspase-7 can potentially prevent apoptosis and may have therapeutic implications bpsbioscience.com. Experimental data demonstrates that this compound treatment leads to a considerable restoration of caspase-3 levels compared to control groups researchgate.netnih.gov.
Table 1: Effect of this compound on Caspase-3 Levels in an Experimental Model
| Group | Caspase-3 Levels (Mean ± SEM) | Statistical Significance (vs. Control) |
| Control | Value A | - |
| Model Group | Value B | Significantly Increased (p < 0.05) nih.gov |
| This compound Treated | Value C | Considerably Restored (P < 0.0001) researchgate.netnih.gov |
Impact on Metabolic and Hormonal Regulatory Systems
Regulation of Adipokine Secretion and Signaling (e.g., Adiponectin, Leptin, Resistin).
This compound has been observed to impact the levels of key adipokines, including adiponectin, leptin, and resistin. Studies in experimental models of diabetes have shown that this compound treatment can normalize dysregulated levels of these adipokines nih.govresearchgate.net. Specifically, this compound treatment resulted in a considerable increase in leptin and adiponectin levels, while leading to an evidentiary decrease in resistin levels when compared to disease models nih.gov. Adipokines like leptin and adiponectin play crucial roles in maintaining cardiovascular and metabolic balance nih.govresearchgate.net. Adiponectin, in particular, is associated with insulin (B600854) resistance and is involved in glucose and lipid metabolism creative-diagnostics.com. Leptin is primarily produced by white adipose tissue and participates in regulating fat metabolism creative-diagnostics.comjcrpe.org. Resistin is another adipokine that has been shown to inhibit glucose uptake in some cell types and is involved in regulating lipid metabolism balance creative-diagnostics.com.
Table 2: Effect of this compound on Adipokine Levels in a Diabetic Model
| Adipokine | Model Group (vs. Normal Control) | This compound Treated (vs. Model Group) |
| Adiponectin | Significant Reduction nih.gov | Considerable Upsurge (P = 0.0006) nih.gov |
| Leptin | Significant Reduction nih.gov | Considerable Upsurge (P = 0.0080) nih.gov |
| Resistin | Significant Increase nih.gov | Evidentiary Decrease (P = 0.0001) nih.gov |
Note: Data extracted from a study on high-fat diet and streptozotocin-induced diabetic rats.
Mechanisms of Insulin Signaling Enhancement and Glycogen (B147801) Synthesis Promotion.
This compound may exert anti-diabetic effects through mechanisms that include enhancing insulin signaling and promoting glycogen synthesis nih.gov. It is suggested that this compound can improve insulin sensitivity by interacting with the insulin receptor nih.gov. Insulin signaling plays a vital role in glucose homeostasis, promoting glucose uptake and storage as glycogen, particularly in the liver and skeletal muscle e-dmj.orgdovepress.comopenaccessjournals.com. In skeletal muscle, insulin signaling enhances glucose transport and net glycogen synthesis e-dmj.org. Insulin promotes the activity of glycogen synthase, a key enzyme in glycogen synthesis, through the phosphorylation of glycogen synthase kinase 3 (GSK3) by Akt and the activation of protein phosphatase 1 (PP1) e-dmj.orgopenaccessjournals.comnih.gov. In the liver, insulin increases hepatic glycogen synthesis by regulating glycogen synthase (specifically GYS2) and glycogen phosphorylase through GSK3 and PP1 e-dmj.org. Impaired glycogen synthesis is associated with increased blood glucose levels and contributes to the progression of type 2 diabetes dovepress.com. By potentially enhancing insulin signaling and promoting glycogen synthesis, this compound may contribute to better glycemic control nih.gov.
Neurological System Modulation
Restoration of Neuroinflammatory Markers and Neurotransmitter Levels (e.g., dopamine, 5-HT, DOPAC, 5-HIAA, HVA).
This compound has demonstrated the ability to restore neuroinflammatory markers and neurotransmitter levels in experimental models of neurodegeneration acs.orgresearchgate.netnih.gov. Studies have shown that this compound treatment can significantly restore levels of neurotransmitters such as dopamine, 5-HT (serotonin), DOPAC (3,4-dihydroxyphenylacetic acid), 5-HIAA (5-hydroxyindoleacetic acid), and HVA (homovanillic acid), which were noticeably altered in disease models acs.orgresearchgate.netnih.govresearchgate.net. These neurotransmitters and their metabolites are crucial for proper neurological function, and their dysregulation is implicated in various neurological disorders acs.orgresearchgate.net. This compound also restored neuroinflammatory markers, including TNF-α, IL-6, and IL-1β, which were elevated in the disease model researchgate.netnih.gov.
Table 3: Effect of this compound on Neurotransmitter Levels in a Neurodegeneration Model
| Neurotransmitter/Metabolite | Model Group (vs. Normal) | This compound Treated (vs. Model Group) |
| Dopamine | Noticeably Affected (p < 0.05) acs.orgnih.gov | Considerably Restored (P < 0.0001) researchgate.netresearchgate.net |
| DOPAC | Noticeably Affected (p < 0.05) acs.orgnih.gov | Considerably Restored (P < 0.001) researchgate.netresearchgate.net |
| HVA | Noticeably Affected (p < 0.05) acs.orgnih.gov | Considerably Restored (P < 0.0001) researchgate.netresearchgate.net |
| 5-HIAA | Noticeably Affected (p < 0.05) acs.orgnih.gov | Considerably Restored (P < 0.0001) researchgate.netresearchgate.net |
| 5-HT | Noticeably Affected (p < 0.05) acs.orgnih.gov | Considerably Restored (P < 0.0001) researchgate.netresearchgate.net |
Note: Data extracted from a study on rotenone-induced Parkinsonism in rats.
Impact on Cholinergic Function.
This compound has been reported to restore cholinergic function in experimental settings acs.orgresearchgate.netnih.gov. The cholinergic system is essential for controlling various brain processes, including memory, learning, motor skills, and sleep nih.gov. Acetylcholine (ACh), a key neurotransmitter in this system, is hydrolyzed by the enzyme acetylcholinesterase (AChE) nih.gov. While the specific mechanisms of this compound's impact on cholinergic function are not detailed in the provided search results beyond the observation of restoration, the improvement in cholinergic function suggests a potential benefit in conditions where this system is impaired acs.orgresearchgate.netnih.gov.
Molecular Biology Techniques for Mechanistic Validation
To elucidate how this compound exerts its biological effects at the molecular and cellular levels, researchers employ a range of techniques. These methods allow for the examination of changes in gene expression, protein levels, and cellular pathway activity in response to this compound treatment. researchgate.net
Gene Expression Analyses (e.g., qPCR, RNA-Seq)
Gene expression analysis techniques, such as quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq), are crucial for understanding how this compound affects the transcription of genes involved in various cellular processes. RNA-Seq provides a comprehensive view of the transcriptome, identifying changes in the expression of potentially all genes in a sample, making it valuable for initial discovery. lubio.chrna-seqblog.com qPCR, on the other hand, is a more targeted approach, used to quantify the expression of specific genes of interest with high sensitivity and reproducibility, often employed to validate findings from RNA-Seq or to focus on known pathways. lubio.chrna-seqblog.comnih.gov
Studies on this compound's effects have utilized gene expression analysis to investigate its impact on inflammatory markers and antioxidant enzymes. For instance, research into this compound's protective effects against cisplatin-evoked renal toxicity examined changes in the levels of inflammatory markers like TNF-α, IL-1β, IL-6, and NFκB, as well as antioxidant enzymes such as SOD, CAT, and GSH. researchgate.net While the specific methods (qPCR or RNA-Seq) for these analyses in relation to this compound are not always explicitly detailed in the provided snippets, gene expression analysis in general is indicated as a method for understanding this compound's impact on cellular processes and molecular mechanisms. researchgate.net
Protein Expression and Modification Analyses (e.g., Western blotting, ELISA)
Analyzing protein expression and modifications is essential for confirming whether changes observed at the mRNA level translate into altered protein levels and to investigate post-translational modifications that can affect protein function. Techniques like Western blotting and ELISA are widely used for this purpose. researchgate.netazurebiosystems.com Western blotting allows for the separation of proteins by size and the detection of specific proteins using antibodies, providing information on protein abundance and sometimes post-translational modifications. azurebiosystems.comthermofisher.com ELISA (Enzyme-Linked ImmunoSorbent Assay) is a sensitive immunoassay often used for quantifying specific proteins in a sample. azurebiosystems.comthermofisher.combitesizebio.com
Research on this compound has indicated the use of Western blot analysis in studying its effects. For example, one study mentioned using Western blot assays to examine protein extracted from rat tissue homogenates in the context of this compound's protective activity in diabetic rats. researchgate.net This suggests that Western blotting is employed to assess how this compound treatment influences the levels of key proteins involved in the studied biological processes, such as those related to inflammation, oxidative stress, or metabolic pathways. nih.govresearchgate.net ELISA is also a common method for quantifying proteins, including inflammatory cytokines and hormones, which are relevant to the conditions this compound is being studied for. nih.govthermofisher.combitesizebio.comresearchgate.net
Cell-Based Assays for Pathway Characterization
Cell-based assays are vital tools for characterizing the effects of compounds like this compound on specific cellular pathways and functions in a more physiological context. These assays can measure a variety of cellular responses, including cell viability, proliferation, migration, differentiation, and the activation or inhibition of signaling pathways. nebiolab.combiomex.de By using cell lines or primary cells relevant to the condition being studied, researchers can gain insights into how this compound interacts with cellular components and modulates specific biological processes. nebiolab.com
The application of cell-based assays is crucial for obtaining a better understanding of how this compound impacts cellular processes and molecular mechanisms. researchgate.net These assays can help characterize this compound's influence on pathways related to oxidative stress, inflammation, and potentially insulin sensitivity, as suggested by its observed effects in various models. nih.govresearchgate.netresearchgate.net While specific details of cell-based assays used solely for pathway characterization of this compound are not extensively detailed in the provided search results beyond general mentions, the importance of such assays for understanding its mechanisms is highlighted. researchgate.net Cell-based assays can measure cell signaling by assessing readouts like phosphorylation, transcription, or reporter gene expression, and cell function assays can evaluate responses such as cytokine secretion or cell migration. nebiolab.combiomex.demdpi.com
Future Research Directions and Translational Perspectives
Development of Novel Analytical Approaches for Hirsutidin and its Metabolites in Complex Biological Matrices
Accurate and sensitive quantification of this compound and its metabolites in biological samples is fundamental to understanding its pharmacokinetics, bioavailability, and tissue distribution. Current analytical methods for polyphenols often face challenges with sample preparation and the simultaneous determination of various subclasses in complex matrices. gazi.edu.tr Future research should focus on developing novel, standardized procedures that are fast, sophisticated, and automated, minimizing solvent consumption. gazi.edu.tr Techniques such as advanced liquid chromatography-mass spectrometry (LC-MS/MS) coupled with improved extraction methods, potentially utilizing environmentally friendly solvents like natural deep eutectic solvents, are crucial. gazi.edu.tr
Developing methods capable of distinguishing and quantifying specific O-methylated anthocyanidin metabolites will be particularly important, as these modifications can significantly impact biological activity and fate in the body. researchgate.net The lack of standardized procedures for polyphenol analysis in plant-based matrices highlights a gap that needs to be bridged for reliable quantification in biological systems. gazi.edu.tr
Illustrative Data Table: Hypothetical Metabolite Analysis in Plasma
This table illustrates the type of data that would be generated by advanced analytical methods, showing hypothetical concentrations of this compound and its potential metabolites in plasma over time following administration.
| Analyte | Time Point (h) | Concentration (ng/mL) |
| This compound | 0.5 | 15.2 |
| This compound-3-O-glucoside | 0.5 | 5.8 |
| This compound | 1.0 | 25.1 |
| This compound-3-O-glucoside | 1.0 | 10.5 |
| Methylated Metabolite A | 1.0 | 2.3 |
| This compound | 2.0 | 18.7 |
| This compound-3-O-glucoside | 2.0 | 8.1 |
| Methylated Metabolite A | 2.0 | 4.9 |
| Glucuronidated Metabolite B | 2.0 | 3.1 |
Exploration of Biosynthetic Pathway Engineering for Sustainable Production
This compound is currently primarily obtained from plant sources like Catharanthus roseus. ebi.ac.uk To support large-scale research and potential future applications, sustainable and efficient production methods are needed. Biosynthetic pathway engineering offers a promising avenue. The biosynthetic pathway of anthocyanins, including anthocyanidins like this compound, has been studied in various plants, identifying key structural and regulatory genes. researchgate.netmalariaworld.orgnih.gov
Future research should focus on elucidating the specific enzymes and genes responsible for the O-methylation pattern observed in this compound. researchgate.net This knowledge can then be applied to engineer microbial hosts or other plant systems to produce this compound more efficiently and sustainably. Strategies could involve constructing artificial gene clusters, optimizing enzyme expression, regulating metabolic pathways, and improving fermentation conditions. biosynsis.com Integrating multi-omics data can aid in identifying novel gene clusters and activating silent ones for this compound production. researchgate.net
Detailed Research Finding (Conceptual): Identification of Key Methyltransferase Genes
Future research utilizing genomic and transcriptomic analysis of this compound-producing plants could identify specific O-methyltransferase genes highly expressed in tissues where this compound accumulates. For instance, studies might reveal novel methyltransferases responsible for the methylation at the 7-position and the 3' and 5' positions of the B-ring, distinct from those involved in the methylation of other anthocyanidins like cyanidin (B77932) or delphinidin (B77816). researchgate.net This would involve gene cloning, enzyme characterization, and functional validation in heterologous expression systems.
Advanced Computational Modeling for Predictive Mechanistic Understanding
Computational modeling techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for predicting the interactions of natural products with biological targets and understanding their potential mechanisms of action. bbrc.inresearchgate.netwu.ac.thpharmacyjournal.orgwu.ac.th
Future research should leverage these techniques to gain a deeper understanding of how this compound interacts with specific proteins, enzymes, or signaling pathways potentially involved in the biological effects observed in preliminary studies, such as those related to oxidative stress, inflammation, and neurological function. acs.orgresearchgate.netresearchgate.nettandfonline.comresearchgate.net This includes predicting binding affinities, identifying key interaction residues, and simulating dynamic behavior in a biological environment. bbrc.inwu.ac.th
Detailed Research Finding (Conceptual): Predicted Binding Interactions with an Inflammatory Target
Using advanced molecular docking and simulation, future studies might predict that this compound exhibits strong binding affinity to a key inflammatory enzyme, such as cyclooxygenase-2 (COX-2) or a specific kinase in an inflammatory pathway. researchgate.net Computational analysis could reveal specific hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between this compound and the enzyme's active site, providing a molecular basis for its potential anti-inflammatory effects. bbrc.inresearchgate.netwu.ac.th
Illustrative Data Table: Hypothetical Molecular Docking Results
This table presents hypothetical results from molecular docking studies, showing predicted binding energies and key interactions of this compound with potential target proteins.
| Target Protein (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |
| COX-2 (e.g., 6COX) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen bonding, Hydrophobic |
| TNF-α (2AZ5) | -6.708 researchgate.netresearchgate.net | (Specific residues to be identified computationally) | (Specific interactions to be identified computationally) |
| Insulin (B600854) (4IBM) | -7.674 researchgate.netresearchgate.net | (Specific residues to be identified computationally) | (Specific interactions to be identified computationally) |
| TXNIP (4LL1) | (Specific value to be determined computationally) bbrc.inresearchgate.netwu.ac.thwu.ac.th | GLY 266, THR 66, Lys 64, SER 298, ILE 296, PRO 262, ILE 260, ILE 269, THR 274 bbrc.in | Hydrogen bonding, Carbon hydrogen bond, Pi-alkyl bond bbrc.in |
Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Systems-Level Insights
Understanding the complete biological impact of this compound requires a systems-level approach. Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide comprehensive insights into how this compound influences gene expression, protein profiles, and endogenous metabolic pathways within biological systems. researchgate.netresearchgate.netfrontiersin.orgnih.govmdpi.com
Future research should apply multi-omics strategies to study the effects of this compound in relevant model systems (e.g., cell lines, animal models). This can help identify the full spectrum of molecular targets, perturbed pathways, and biomarkers of this compound activity. researchgate.netnih.gov Such integrated analysis can reveal biological insights that are not accessible through single-omics approaches. researchgate.net
Detailed Research Finding (Conceptual): Multi-Omics Reveals Pathway Modulation
A future multi-omics study might show that this compound treatment leads to significant changes in the expression of genes related to oxidative stress response (transcriptomics), altered levels of antioxidant enzymes (proteomics), and shifts in the concentrations of specific metabolites involved in redox balance (metabolomics). researchgate.nettandfonline.comresearchgate.net Integrating these datasets could reveal that this compound modulates the Nrf2 pathway, a key regulator of antioxidant defenses, providing a systems-level explanation for its observed antioxidant properties. researchgate.nettandfonline.comresearchgate.net
Illustrative Data Table: Hypothetical Multi-Omics Findings
This table conceptually illustrates the integration of multi-omics data, showing how changes observed at different molecular levels converge on specific biological pathways.
| Omics Layer | Analyte Type | Example Analytes (Hypothetical) | Fold Change (Treated vs. Control) | Associated Pathway/Process |
| Transcriptomics | mRNA | NQO1, HMOX1, GCLC | ↑ (2.5x, 3.1x, 1.8x) | Nrf2 Pathway, Oxidative Stress Response |
| Proteomics | Protein | SOD, CAT, GSH reductase | ↑ (1.9x, 2.2x, 1.5x) | Antioxidant Defense |
| Metabolomics | Endogenous Metabolite | Glutathione (B108866) (reduced), NADP+ | ↑ (1.5x), ↓ (0.8x) | Redox Homeostasis |
Investigation of this compound's Role in Modulating Specific Cellular Homeostasis and Stress Response Mechanisms.
This compound's potential biological activities, such as antioxidant and anti-inflammatory effects, suggest a role in modulating cellular homeostasis and stress responses. acs.orgresearchgate.netresearchgate.nettandfonline.comresearchgate.net Future research should specifically investigate how this compound impacts key cellular processes involved in maintaining equilibrium and responding to stress.
This includes examining its effects on oxidative stress pathways, endoplasmic reticulum (ER) stress, autophagy, and the integrated stress response (ISR). researchgate.netrsc.orgnih.gov Studies could explore whether this compound directly interacts with components of these pathways or modulates upstream signaling events. Understanding these specific interactions at the cellular level is crucial for elucidating the precise mechanisms underlying this compound's observed biological effects and identifying potential therapeutic targets. rsc.orgnih.gov
Detailed Research Finding (Conceptual): Modulation of Oxidative Stress Markers
Future research could demonstrate that this compound treatment in cells exposed to an oxidative stressor significantly reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity and expression of key antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (GSH). acs.orgresearchgate.nettandfonline.comresearchgate.net This would provide direct evidence of this compound's role in enhancing cellular antioxidant defense mechanisms and restoring redox homeostasis under stress conditions. researchgate.nettandfonline.comresearchgate.net
Q & A
Basic Research Questions
Q. What standardized methodologies are used to isolate and characterize Hirsutidin from natural sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like HPLC or column chromatography for purification. Characterization employs spectroscopic methods (NMR, MS) and comparison with reference standards. For novel compounds, structural elucidation requires detailed spectral data and purity validation via melting point analysis or HPLC (>95% purity) .
Q. Which in vitro and in vivo models are validated for studying this compound’s biological activity?
- Methodological Answer : Common in vitro models include cell lines for oxidative stress (e.g., HepG2 for liver toxicity) and inflammation (RAW 264.7 macrophages). In vivo studies often use rodent models:
- Nephrotoxicity : Cisplatin-induced kidney injury in rats, with biomarkers like serum creatinine, BUN, and oxidative stress markers (MDA, SOD, GSH) .
- Diabetes : High-fat diet/streptozotocin (HFD/STZ)-induced type 2 diabetes in rats, monitoring glucose, lipid profiles, and cytokines (IL-6, TNF-α) .
Q. What analytical techniques ensure this compound’s purity and stability in experimental settings?
- Methodological Answer : Stability testing under varying pH, temperature, and light conditions via UV-Vis spectroscopy. Purity is confirmed using HPLC with a C18 column and photodiode array detection. Accelerated degradation studies (ICH guidelines) assess shelf life .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different disease models?
- Methodological Answer : Conduct dose-response studies to identify therapeutic windows. Use meta-analysis to compare outcomes across models (e.g., nephrotoxicity vs. diabetes). Validate mechanisms via knockout models (e.g., Nrf2-deficient mice to test oxidative stress pathways) or multi-omics approaches (transcriptomics/proteomics) .
Q. What strategies validate molecular docking predictions of this compound’s interactions with targets like TNF-α or adiponectin?
- Methodological Answer :
Perform in silico docking (AutoDock Vina) using PDB structures (e.g., TNF-α: 2AZ5).
Validate via in vitro binding assays (SPR, ITC) and functional tests (e.g., TNF-α secretion inhibition in LPS-stimulated macrophages).
Correlate docking scores (e.g., -7.547 kcal/mol for leptin) with in vivo efficacy, such as reduced resistin levels in diabetic models .
Q. How can experimental designs address this compound’s low bioavailability in preclinical studies?
- Methodological Answer :
- Formulation : Use nanoencapsulation (liposomes, PLGA nanoparticles) to enhance solubility.
- Pharmacokinetics : Conduct IV/oral administration studies in rodents, measuring plasma concentration-time profiles via LC-MS/MS.
- Prodrug Synthesis : Modify hydroxyl groups with acetyl or glycoside moieties to improve absorption .
Q. What statistical approaches are optimal for analyzing this compound’s dose-dependent effects on oxidative stress markers?
- Methodological Answer : Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For non-linear relationships, apply polynomial regression or sigmoidal dose-response models (GraphPad Prism). Report effect sizes and confidence intervals to quantify biological significance .
Methodological Challenges & Solutions
Q. How to ensure reproducibility in this compound’s anti-inflammatory assays?
- Answer : Standardize cell culture conditions (passage number, serum batches). Use positive controls (e.g., dexamethasone for IL-6 inhibition). Predefine acceptance criteria (e.g., ≥30% inhibition at 50 µM). Share raw data and protocols via repositories like Zenodo .
Q. What ethical considerations apply to this compound studies involving animal models?
- Answer : Follow ARRIVE guidelines for experimental rigor. Minimize animal numbers via power analysis. Monitor distress indicators (weight loss, behavior) and use humane endpoints. Obtain approval from institutional ethics committees .
Data from Key Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
